LYN-1604

Description

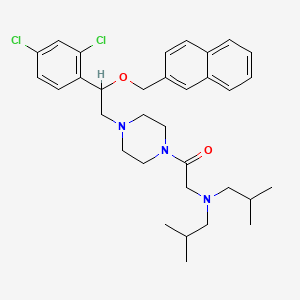

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNVYWLKGWAELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LYN-1604: A Technical Guide to its Role in Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LYN-1604, a small-molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1). It details the mechanism of action, key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols for investigating its effects on autophagy.

Introduction

This compound is a potent and targeted activator of ULK1, a critical initiator of the autophagy process.[1][2] Autophagy is a cellular self-digestion mechanism essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer.[1] In the context of triple-negative breast cancer (TNBC), where ULK1 is often downregulated, this compound has emerged as a promising therapeutic candidate by inducing autophagy-associated cell death.[1][3] This guide will delve into the core mechanisms by which this compound exerts its effects.

Mechanism of Action: Direct ULK1 Activation

This compound functions by directly binding to and activating ULK1. This activation is crucial for the initiation of autophagy. The binding of this compound to ULK1 is dependent on key amino acid residues within the ULK1 kinase domain, specifically Lysine 50, Leucine 53, and Tyrosine 89.

Upon activation by this compound, ULK1 initiates a cascade of events leading to the formation of the autophagosome. This involves the ULK1 complex, which consists of ULK1, ATG13, FIP200 (also known as RB1CC1), and ATG101. This compound treatment promotes the phosphorylation of ULK1 at serine 317, an activating phosphorylation site, while decreasing phosphorylation at serine 757, an inhibitory site. This activated ULK1 then phosphorylates its downstream target, mATG13, at serine 318, a key step in the initiation of autophagy.

Signaling Pathways

The primary signaling pathway modulated by this compound is the direct activation of the ULK1-mediated autophagy pathway. This mechanism can be considered downstream or parallel to the canonical PI3K/AKT/mTOR pathway, which is a major negative regulator of autophagy. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. By directly activating ULK1, this compound can bypass this mTOR-dependent inhibition.

Furthermore, this compound-induced autophagy is linked to the induction of apoptosis. This is evidenced by the upregulation of Activating Transcription Factor 3 (ATF3), RAD21, and the cleavage of caspase-3, a key executioner of apoptosis.

Caption: this compound signaling pathway in autophagy and apoptosis induction.

Quantitative Data

The following tables summarize the quantitative effects of this compound on key autophagy and apoptosis markers in MDA-MB-231 triple-negative breast cancer cells.

Table 1: Dose-Dependent Effect of this compound on Autophagy Markers (24h treatment)

| This compound Concentration (µM) | Beclin-1 Expression | p62 Expression | LC3-II/LC3-I Ratio |

| 0 (Control) | Baseline | Baseline | Baseline |

| 0.5 | Increased | Decreased | Increased |

| 1.0 | Markedly Increased | Markedly Decreased | Markedly Increased |

| 2.0 | Strongly Increased | Strongly Decreased | Strongly Increased |

Table 2: Effect of this compound on ULK1 Complex Phosphorylation

| Treatment | p-ULK1 (Ser317) | p-ULK1 (Ser757) | p-mATG13 (Ser318) |

| Control | Baseline | Baseline | Baseline |

| This compound (2.0 µM) | Increased | Decreased | Increased |

Table 3: Effect of this compound on Apoptosis-Related Proteins

| Treatment | ATF3 Expression | RAD21 Expression | Cleaved Caspase-3 |

| Control | Baseline | Baseline | Baseline |

| This compound (2.0 µM) | Increased | Increased | Increased |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MDA-MB-231 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow:

Caption: Western blot experimental workflow.

-

Cell Treatment and Lysis: Plate MDA-MB-231 cells and treat with desired concentrations of this compound for the specified time. Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Following washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Primary Antibodies: Rabbit anti-LC3B, rabbit anti-p62, rabbit anti-Beclin-1, rabbit anti-p-ULK1 (Ser317), rabbit anti-p-ULK1 (Ser757), rabbit anti-p-mATG13 (Ser318), rabbit anti-ATF3, rabbit anti-RAD21, rabbit anti-cleaved caspase-3, and mouse anti-β-actin.

-

Cell Seeding and Transfection: Seed MDA-MB-231 cells on glass coverslips. For LC3 puncta analysis, transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid using a suitable transfection reagent.

-

Treatment: Treat cells with this compound (e.g., 2.0 µM). In some experiments, co-treat with an autophagy inhibitor like Bafilomycin A1 (10 nM) to assess autophagic flux.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Staining: For endogenous protein staining, block with 1% BSA and incubate with primary antibody (e.g., anti-LC3B) overnight at 4°C, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and visualize using a fluorescence microscope. Quantify the number of fluorescent puncta per cell.

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Tumor Implantation: Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into vehicle control and this compound treatment groups. Administer this compound or vehicle via oral gavage or intraperitoneal injection at specified doses and schedules.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement, immunohistochemistry, and western blot analysis of autophagy and apoptosis markers.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that induces autophagy-associated cell death through the direct activation of ULK1. Its ability to bypass the canonical mTOR regulatory pathway makes it a subject of significant interest, particularly for cancers like TNBC where targeted therapies are limited. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of this compound in autophagy and cancer biology.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

LYN-1604: A Potent ULK1 Agonist for Advancing Triple-Negative Breast Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of LYN-1604, a novel small molecule activator of UNC-51-like kinase 1 (ULK1), for its potential application in triple-negative breast cancer (TNBC) research. The downregulation of ULK1, a key initiator of autophagy, is observed in many breast cancer tissues, particularly in TNBC, making the activation of ULK1-modulated autophagy a promising therapeutic strategy.[1][2][3] this compound was identified through a combination of in silico screening and chemical synthesis as a potent ULK1 agonist that induces cell death in TNBC cells.[1][2] This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound, providing a valuable resource for researchers in oncology and drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both biochemical and cell-based assays.

| Parameter | Value | Description | Reference |

| EC50 (ULK1 Activation) | 18.94 nM | The concentration of this compound required to achieve 50% of the maximal activation of ULK1 kinase activity. | |

| IC50 (MDA-MB-231 cells) | 1.66 µM | The concentration of this compound that inhibits the proliferation of MDA-MB-231 TNBC cells by 50%. | |

| KD (Binding Affinity to ULK1) | 291.4 nM | The equilibrium dissociation constant, indicating a strong binding affinity of this compound to wild-type ULK1. | |

| Enzymatic Activity | 195.7% at 100 nM | The enzymatic activity of ULK1 in the presence of 100 nM this compound, showing significant activation. |

| In Vivo Efficacy (MDA-MB-231 Xenograft Model) | Dosage | Administration | Duration | Outcome | Reference |

| Low Dose | 25 mg/kg | Intragastric administration, once a day | 14 days | Significantly inhibited the growth of xenograft MDA-MB-231 cells with stable body weights. | |

| Median Dose | 50 mg/kg | Intragastric administration, once a day | 14 days | Significantly inhibited the growth of xenograft MDA-MB-231 cells with stable body weights. | |

| High Dose | 100 mg/kg | Intragastric administration, once a day | 14 days | Significantly inhibited the growth of xenograft MDA-MB-231 cells with stable body weights. |

Mechanism of Action and Signaling Pathways

This compound functions as a direct activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. In nutrient-rich conditions, mTORC1 suppresses autophagy by phosphorylating ULK1. Conversely, under cellular stress, AMPK can activate ULK1. This compound directly binds to and activates ULK1, initiating the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101. This complex then phosphorylates downstream targets, such as Beclin-1, to induce the formation of autophagosomes.

Treatment of MDA-MB-231 cells with this compound leads to the upregulation of Beclin-1, the degradation of p62 (an autophagy substrate), and the conversion of LC3-I to LC3-II, all of which are hallmark indicators of autophagy induction. Furthermore, this compound-induced cell death is associated with both autophagy and apoptosis, as evidenced by the increased cleavage of caspase-3. Microarray analysis has suggested the involvement of ATF3 and RAD21 in this compound-induced cell death.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

ULK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the kinase activity of ULK1 by detecting the amount of ADP produced in the kinase reaction.

-

Materials: Recombinant human ULK1 enzyme, substrate (e.g., myelin basic protein), ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound.

-

Procedure:

-

Prepare a reaction mixture containing ULK1 enzyme, substrate, and ATP in a kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture. Include a no-compound control.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

Calculate the EC50 value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

-

Materials: MDA-MB-231 cells, cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Autophagy Markers

This technique is used to detect changes in the expression levels of key autophagy-related proteins.

-

Materials: MDA-MB-231 cells, this compound, lysis buffer, primary antibodies (e.g., anti-LC3, anti-p62, anti-Beclin-1, anti-cleaved caspase-3, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.

-

Procedure:

-

Treat MDA-MB-231 cells with this compound (e.g., 0.5, 1, and 2 µM) for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL detection reagent and an imaging system. β-actin is used as a loading control to normalize the expression of the target proteins.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Materials: Female athymic nude mice (6-8 weeks old), MDA-MB-231 cells, Matrigel, this compound.

-

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor the tumor growth. When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control to the mice daily via intragastric gavage for a specified period (e.g., 14 days).

-

Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

-

Experimental and Drug Discovery Workflow

The discovery of this compound followed a structured workflow, beginning with computational screening and culminating in in vivo validation.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

LYN-1604: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action as a Potent ULK1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LYN-1604, a novel small molecule activator of UNC-51-like kinase 1 (ULK1). The discovery of this compound presents a promising therapeutic strategy for triple-negative breast cancer (TNBC) by modulating autophagy-associated cell death. This document details the discovery process, key quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Discovery and Synthesis

This compound was identified through a meticulous process that combined computational screening with synthetic chemistry and biological validation. The primary goal was to discover a potent agonist for ULK1, a kinase known to be downregulated in many breast cancers, particularly TNBC.[1][2][3][4][5]

The discovery workflow commenced with in silico high-throughput screening to identify potential small molecule candidates that could bind to and activate ULK1. This was followed by the chemical synthesis of a series of compounds. These candidates then underwent rigorous screening for their kinase activity and anti-proliferative effects. Through this structured screening process, this compound (also identified as UA3-02) emerged as the most promising candidate.

Subsequent biochemical assays and site-directed mutagenesis studies were crucial in elucidating the interaction between this compound and ULK1. These experiments identified three key amino acid residues—LYS50, LEU53, and TYR89—in the ULK1 binding pocket as essential for the activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity and Binding Affinity of this compound

| Parameter | Value | Description |

| ULK1 Activation (EC50) | 18.94 nM | The concentration of this compound required to achieve 50% of the maximum ULK1 activation. |

| Anti-proliferative Activity (IC50) | 1.66 µM | The concentration of this compound that inhibits the growth of MDA-MB-231 TNBC cells by 50%. |

| ULK1 Binding Affinity (KD) | 291.4 nM | The equilibrium dissociation constant, indicating a strong binding affinity of this compound to wild-type ULK1. |

| ULK1 Enzymatic Activity | 195.7% at 100 nM | The percentage increase in ULK1 kinase activity in the presence of 100 nM this compound. |

Table 2: In Vivo Dosage Regimen for this compound

| Dosage Tier | Concentration | Administration Route | Frequency | Duration |

| Low Dose | 25 mg/kg | Intragastric | Once daily | 14 days |

| Median Dose | 50 mg/kg | Intragastric | Once daily | 14 days |

| High Dose | 100 mg/kg | Intragastric | Once daily | 14 days |

This dosage information is based on studies conducted in xenograft mouse models of TNBC.

Mechanism of Action: ULK1-Mediated Cell Death

This compound functions as a potent ULK1 agonist, initiating a cascade of events that lead to autophagy-associated cell death in TNBC cells. The activation of ULK1 by this compound triggers the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101. This complex is a critical initiator of the autophagic process.

Interestingly, the cellular response to this compound is not limited to autophagy. The molecule also induces apoptosis, indicating a dual mechanism of action. This is supported by the observed cleavage of caspase-3 and the involvement of other proteins such as Activating Transcription Factor 3 (ATF3) and RAD21.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

LYN-1604: A Novel ULK1 Agonist Inducing Apoptosis in Cancer Cells

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

LYN-1604 has emerged as a potent small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy.[1][2][3][4][5] This document provides an in-depth technical overview of the mechanisms by which this compound induces apoptotic cell death in cancer cells, with a particular focus on triple-negative breast cancer (TNBC). We consolidate findings from preclinical studies to detail its mode of action, present key quantitative data, and provide comprehensive experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of well-defined molecular targets. The discovery of novel therapeutic agents with specific mechanisms of action is therefore a high priority. This compound is a novel small-molecule ULK1 agonist that has demonstrated promising anti-proliferative effects in TNBC cell lines. ULK1 is a serine/threonine kinase that plays a pivotal role in initiating the autophagy pathway. Interestingly, the activation of ULK1 by this compound not only triggers autophagy but also leads to apoptosis, suggesting a complex interplay between these two cell death pathways. This whitepaper will dissect the apoptotic signaling pathways modulated by this compound in cancer cells.

Mechanism of Action: ULK1 Activation and Downstream Apoptotic Events

This compound functions as a direct agonist of ULK1, binding to its kinase domain and enhancing its activity. This activation initiates a cascade of downstream events that culminate in both autophagy and apoptosis. The pro-apoptotic effects of this compound are mediated through the modulation of several key proteins, including Activating Transcription Factor 3 (ATF3), RAD21, and caspase-3.

Signaling Pathway Overview

The proposed signaling pathway for this compound-induced apoptosis is initiated by the binding of this compound to ULK1. This leads to the activation of the ULK complex, which, in addition to its role in autophagy, influences apoptotic signaling. A key event is the cleavage of caspase-3, a central executioner of apoptosis. The schematic below illustrates the proposed mechanism.

Caption: this compound induced apoptosis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay | Reference |

| EC50 for ULK1 Activation | 18.94 nM | ADP-Glo™ Kinase Assay | |

| Binding Affinity (KD) to ULK1 | 291.4 nM | Biochemical Assay | |

| IC50 against MDA-MB-231 cells | 1.66 μM | Cell Proliferation Assay |

| Cell Line | Treatment | Observation | Reference |

| MDA-MB-231 | 2 μM this compound | Increased apoptosis ratio over time | |

| MDA-MB-231 | 0.5, 1.0, 2.0 μM this compound | Dose-dependent increase in autophagy | |

| MDA-MB-231 | High concentration of this compound | Slight changes in caspase-3 and PARP cleavage |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Culture

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels of key apoptotic and autophagic markers.

Caption: Western blot experimental workflow.

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 1% Triton-X-100, 2 mM sodium orthovanadate, 100 mM sodium fluoride, 1 mM edetic acid, 1 mM PMSF, 10 mg/L aprotinin, and 10 mg/L leupeptin.

-

Protein Quantification: BCA protein assay kit.

-

Electrophoresis: Proteins are separated on a 10-12% SDS-PAGE gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibodies: Incubate with primary antibodies against caspase-3, cleaved caspase-3, PARP, cleaved PARP, ATF3, RAD21, and β-actin overnight at 4°C.

-

Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Detection (Annexin-V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Caption: Apoptosis detection workflow.

-

Cell Preparation: MDA-MB-231 cells are treated with this compound for the indicated times. Both adherent and floating cells are collected.

-

Staining: Cells are washed with cold PBS and then resuspended in 1X Annexin-V binding buffer. Annexin-V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin-V+/PI-), late apoptotic/necrotic (Annexin-V+/PI+), and live cells (Annexin-V-/PI-) are determined.

Discussion and Future Directions

The available data strongly suggest that this compound is a promising therapeutic candidate for TNBC, acting through a dual mechanism of inducing autophagy and apoptosis. The activation of ULK1 by this compound appears to be the central event that triggers these cell death pathways. The slight changes observed in caspase-3 and PARP cleavage only at high concentrations of this compound suggest that the apoptotic pathway may be engaged under conditions of significant cellular stress induced by sustained ULK1 activation and autophagy.

Further research is warranted to fully elucidate the intricate molecular connections between ULK1 activation and the induction of apoptosis. Specifically, investigating the direct or indirect regulation of ATF3, RAD21, and caspase-3 by the ULK1 complex will provide a more complete understanding of this compound's mechanism of action. Additionally, exploring the efficacy of this compound in other cancer types where ULK1 may be a relevant therapeutic target could broaden its clinical potential. In vivo studies in various xenograft models will also be crucial to validate the promising anti-tumor effects observed in vitro.

Conclusion

This compound represents a novel class of anti-cancer agents that function by activating ULK1 to induce both autophagy and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on apoptotic pathways, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research and development of this compound as a potential therapeutic for TNBC and possibly other malignancies.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Binding Affinity of LYN-1604 to Wild-Type ULK1

This technical guide provides a comprehensive overview of the binding characteristics of LYN-1604, a potent agonist of Unc-51 like autophagy activating kinase 1 (ULK1). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Quantitative Analysis of this compound and ULK1 Interaction

This compound has been identified as a small molecule that activates ULK1, playing a crucial role in modulating cell death pathways, particularly in the context of triple-negative breast cancer (TNBC)[1][2][3]. Its interaction with wild-type ULK1 has been characterized by several key quantitative metrics, which are summarized in the table below.

| Parameter | Value | Description | Reference |

| Binding Affinity (KD) | 291.4 nM | The equilibrium dissociation constant, indicating a nanomolar binding affinity of this compound to wild-type ULK1 as determined by Surface Plasmon Resonance (SPR).[1][4] | |

| Activation (EC50) | 18.94 nM | The concentration of this compound required to achieve 50% of the maximum activation of ULK1 kinase activity, measured by the ADP-Glo™ kinase assay. | |

| Enzymatic Activity | 195.7% at 100 nM | The level of ULK1 enzymatic activity in the presence of 100 nM this compound, indicating its role as a potent agonist. | |

| Cellular Potency (IC50) | 1.66 µM | The half-maximal inhibitory concentration of this compound against the MDA-MB-231 triple-negative breast cancer cell line. |

Experimental Protocols

The characterization of this compound's interaction with ULK1 involved several key biochemical and biophysical assays. The methodologies for these are detailed below.

The binding affinity of this compound to wild-type ULK1 was determined using SPR analysis on a Biacore S51 instrument.

-

Immobilization: A Series S CM5 sensor chip was activated using a standard amine coupling procedure with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand and Analyte: Wild-type ULK1 protein was immobilized on the sensor chip. This compound, as the analyte, was then flowed over the chip surface at various concentrations.

-

Buffer: The running buffer used for the analysis was PBS with 0.05% Tween 20 at pH 7.4.

-

Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated from these kinetic parameters to quantify the binding affinity.

The potency of this compound as a ULK1 activator was quantified using the ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction.

-

Reaction Components: The assay was performed with purified wild-type ULK1 enzyme and a suitable substrate.

-

Compound Treatment: this compound was added at varying concentrations to determine its effect on ULK1 kinase activity.

-

Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity, was measured.

-

Data Analysis: The luminescence change was normalized to the maximum response induced by this compound, and the data was fitted to a dose-response curve to calculate the EC50 value.

Visualizations: Pathways and Workflows

To better illustrate the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: this compound activation of the ULK1 signaling pathway.

References

- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

LYN-1604: A Technical Guide to its Impact on ULK Complex Formation and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. The initiation of autophagy is tightly regulated by a conserved protein complex known as the Unc-51 like autophagy activating kinase (ULK) complex. In mammals, this complex is typically composed of the serine/threonine kinase ULK1 (or its homolog ULK2), ATG13, FIP200 (focal adhesion kinase family-interacting protein of 200 kDa), and ATG101.[1][2][3] The kinase activity of ULK1 is a critical checkpoint in the induction of autophagy.

LYN-1604 has emerged as a potent small-molecule agonist of ULK1.[4] This technical guide provides an in-depth overview of the impact of this compound on the ULK complex, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of autophagy, cancer biology, and drug development.

This compound and the ULK Complex: Mechanism of Action

This compound functions as a direct activator of ULK1 kinase. Studies have shown that this compound binds to a specific pocket in the ULK1 kinase domain, involving key amino acid residues LYS50, LEU53, and TYR89. This binding event enhances the catalytic activity of ULK1, leading to the phosphorylation of itself (autophosphorylation) and other downstream substrates, thereby promoting the formation and activation of the ULK complex. The activated ULK complex (ULK1-mATG13-FIP200-ATG101) then initiates the cascade of events leading to the formation of the autophagosome. This this compound-induced activation of the ULK complex has been demonstrated to trigger ATG5-dependent autophagy and subsequently, autophagy-associated cell death in cancer cells, particularly in triple-negative breast cancer (TNBC).

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with ULK1 and its cellular effects.

| Parameter | Value | Description | Reference |

| EC50 | 18.94 nM | The concentration of this compound required to achieve 50% of the maximal activation of ULK1 kinase activity. | |

| Binding Affinity (KD) | 291.4 nM | The equilibrium dissociation constant for the binding of this compound to wild-type ULK1. | |

| IC50 | 1.66 µM | The concentration of this compound that inhibits the proliferation of MDA-MB-231 cells by 50%. | |

| Enzymatic Activity | 195.7% at 100 nM | The percentage increase in ULK1 enzymatic activity in the presence of 100 nM this compound. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the ULK complex.

ULK1 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of ULK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human ULK1 enzyme (wild-type and mutants)

-

This compound

-

Myelin Basic Protein (MBP) as a generic substrate (or a more specific ULK1 substrate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer to achieve the desired final concentrations.

-

Set up Kinase Reaction:

-

In a 96-well plate, add 5 µL of recombinant ULK1 enzyme (e.g., 10 ng/µL).

-

Add 5 µL of the this compound dilution or vehicle control.

-

Add 5 µL of the substrate solution (e.g., MBP at 1 mg/mL).

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration 100 µM).

-

-

Incubate: Incubate the plate at 30°C for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the ULK1 kinase activity.

-

Data Analysis: Calculate the EC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the real-time binding kinetics and affinity between this compound and ULK1.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human ULK1 (wild-type and mutants)

-

This compound

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the recombinant ULK1 protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized ULK1 surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data and the blank injection data from the sensorgrams.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Western Blot Analysis of ULK Complex Components

This protocol is used to detect the levels of total and phosphorylated ULK1 and other autophagy-related proteins in cell lysates.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-ULK1 (Ser317), anti-ULK1, anti-LC3B, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment: Seed MDA-MB-231 cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).

Immunocytochemistry for LC3B Puncta

This method is used to visualize the formation of autophagosomes by detecting the localization of LC3B into punctate structures within the cell.

Materials:

-

MDA-MB-231 cells

-

This compound

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with the anti-LC3B primary antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of LC3B puncta per cell. An increase in the number of puncta indicates an induction of autophagy.

-

Visualizations

Signaling Pathway

Caption: this compound activates ULK1, promoting ULK complex formation and inducing autophagy-associated cell death.

Experimental Workflow

Caption: A typical experimental workflow to characterize the effects of this compound on ULK1 and autophagy.

References

Investigating Potential ULK1 Interactors with LYN-1604 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process essential for homeostasis and response to stress.[1][2][3] Dysregulation of ULK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1] LYN-1604 has been identified as a potent agonist of ULK1, inducing autophagy-associated cell death in cancer cells.[4] Understanding the dynamic changes in the ULK1 interactome upon treatment with this compound is crucial for elucidating its mechanism of action and identifying novel therapeutic strategies. This technical guide provides a comprehensive framework for investigating potential ULK1 interactors following this compound treatment. We present detailed protocols for co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), proximity ligation assay (PLA), and in vitro kinase assays. Furthermore, we include structured data tables and conceptual diagrams to facilitate experimental design and data interpretation.

Introduction: ULK1 and the Therapeutic Potential of this compound

ULK1 is a key initiator of the autophagy pathway. It integrates signals from nutrient sensors like mTOR and AMPK to regulate the formation of autophagosomes. The ULK1 complex, which includes ATG13, FIP200 (RB1CC1), and ATG101, is essential for this process. ULK1's kinase activity is critical for its function, phosphorylating several downstream targets to promote autophagosome biogenesis.

This compound is a small molecule activator of ULK1 with a potent EC50 of 18.94 nM. It has been shown to induce autophagy and apoptosis in triple-negative breast cancer cells, highlighting its therapeutic potential. This compound binds directly to ULK1 with a nanomolar binding affinity (KD = 291.4 nM) and enhances its kinase activity. While the pro-autophagic and pro-apoptotic effects of this compound are established, its influence on the composition of the ULK1 protein interaction network remains to be fully elucidated. Identifying novel or altered ULK1 interactions upon this compound treatment could reveal new downstream effectors and provide deeper insights into its anti-cancer mechanisms.

Proposed Experimental Workflow

To identify and validate potential ULK1 interactors modulated by this compound, we propose a multi-step experimental approach. This workflow is designed to first discover putative interactors on a proteome-wide scale, then confirm these interactions in a cellular context, and finally, assess the functional consequence of these interactions on ULK1 kinase activity.

Caption: Proposed experimental workflow for identifying and validating ULK1 interactors.

Data Presentation: Quantitative Parameters

This section summarizes key quantitative data for the molecules and techniques discussed in this guide.

| Parameter | Value | Reference |

| This compound | ||

| EC50 (ULK1 activation) | 18.94 nM | |

| IC50 (MDA-MB-231 cells) | 1.66 µM | |

| Binding Affinity (KD) to ULK1 | 291.4 nM | |

| Proximity Ligation Assay (PLA) | ||

| Proximity Requirement | < 40 nm |

Experimental Protocols

Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS)

This protocol is designed to isolate ULK1 and its interacting partners from cells treated with this compound or a vehicle control for subsequent identification by mass spectrometry.

Materials:

-

Cell culture reagents

-

This compound (and appropriate vehicle, e.g., DMSO)

-

Lysis buffer (e.g., 1x PBS, 1% Triton X-100, protease and phosphatase inhibitors)

-

Anti-ULK1 antibody (IP-grade)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., low ionic strength buffer with non-ionic detergent)

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at a predetermined concentration (e.g., 1 µM) or vehicle for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with anti-ULK1 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Sample Preparation for Mass Spectrometry:

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

-

-

Mass Spectrometry Analysis: Analyze the digested peptides by LC-MS/MS to identify the proteins in the complex.

-

Data Analysis: Compare the proteins identified in the this compound-treated sample with the vehicle-treated sample and the IgG control to identify potential interactors.

Proximity Ligation Assay (PLA)

PLA is used to visualize and confirm protein-protein interactions within intact cells. This protocol will validate the interactions identified by Co-IP/MS.

Materials:

-

Cells grown on coverslips

-

This compound

-

Primary antibodies against ULK1 and the potential interactor (from different species)

-

PLA probes (secondary antibodies with attached oligonucleotides)

-

Ligation and amplification reagents

-

Fluorescently labeled oligonucleotides

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells grown on coverslips with this compound or vehicle. Fix, permeabilize, and block the cells.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against ULK1 and the protein of interest.

-

PLA Probe Incubation: Wash the cells and incubate with PLA probes that bind to the primary antibodies.

-

Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

-

Amplification: The circular DNA is amplified via rolling circle amplification.

-

Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides.

-

Imaging and Analysis: Visualize the fluorescent signals (PLA signals) using a fluorescence microscope. Each fluorescent spot represents a protein-protein interaction. Quantify the number of PLA signals per cell to compare the interaction levels between this compound and vehicle-treated cells.

In Vitro Kinase Assay

This assay will determine if a potential interactor is a direct substrate of ULK1 and how this compound affects this phosphorylation event.

Materials:

-

Recombinant active ULK1 protein

-

Recombinant purified potential interactor protein (substrate)

-

This compound

-

Kinase buffer

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for ADP-Glo assay)

-

SDS-PAGE and autoradiography equipment or ADP-Glo™ Kinase Assay kit

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant ULK1, the potential substrate protein, and kinase buffer.

-

Compound Addition: Add this compound or vehicle control to the reaction mixture and pre-incubate.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer (for radioactive assay) or the stop reagent from the ADP-Glo™ kit.

-

Detection:

-

Radioactive method: Separate the proteins by SDS-PAGE, expose the gel to an autoradiography film, and quantify the phosphorylation of the substrate.

-

ADP-Glo™ method: Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.

-

-

Data Analysis: Compare the phosphorylation of the substrate in the presence and absence of this compound to determine if the compound modulates ULK1's activity towards the specific substrate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual framework for this investigation.

Caption: ULK1 signaling pathway and the point of intervention by this compound.

Caption: Logical framework for investigating this compound's effect on ULK1 interactors.

Conclusion

The systematic approach detailed in this guide provides a robust framework for identifying and validating novel ULK1 interactors that are modulated by the ULK1 agonist, this compound. By combining proteomic discovery with cellular validation and functional characterization, researchers can gain unprecedented insights into the molecular mechanisms underlying the therapeutic effects of this compound. The identification of new ULK1 substrates and binding partners will not only enhance our understanding of autophagy regulation but may also unveil new targets for drug development in cancer and other diseases where autophagy is dysregulated.

References

Methodological & Application

Application Notes and Protocols for LYN-1604 in in vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYN-1604 is a potent and selective small molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. In the context of triple-negative breast cancer (TNBC), where ULK1 is often downregulated, this compound induces autophagy-associated cell death and apoptosis, highlighting its therapeutic potential. These application notes provide detailed protocols for in vitro studies to investigate the mechanism of action and efficacy of this compound in cancer cell lines, particularly the TNBC cell line MDA-MB-231.

Introduction

Autophagy is a cellular self-digestion process crucial for maintaining cellular homeostasis. In some cancers, such as TNBC, the downregulation of key autophagy-initiating proteins like ULK1 contributes to tumor survival. This compound acts as a ULK1 agonist, restoring this pathway and leading to cancer cell death. This document outlines the experimental procedures to assess the effects of this compound on cell viability, autophagy induction, and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects in in vitro assays.

Table 1: this compound Properties

| Parameter | Value | Reference |

| Target | UNC-51-like kinase 1 (ULK1) | [1][2] |

| EC50 | 18.94 nM | [3] |

| Binding Affinity (KD) | 291.4 nM | [3] |

| Cell Line for IC50 | MDA-MB-231 | [3] |

| IC50 | 1.66 µM |

Table 2: Recommended Concentrations for in vitro Assays

| Assay | Cell Line | This compound Concentration Range | Incubation Time |

| Cell Viability (MTT) | MDA-MB-231 | 0.5 - 2.0 µM | 24 hours |

| Western Blot | MDA-MB-231 | 0.5 - 2.0 µM | 24 hours |

| Apoptosis (Annexin V) | MDA-MB-231 | 2.0 µM | 24 hours |

| Autophagy Induction | MDA-MB-231 | 0.5 - 2.0 µM | 24 hours |

Signaling Pathway of this compound

This compound activates ULK1, initiating a signaling cascade that involves the formation of the ULK complex (ULK1, mATG13, FIP200, and ATG101). This leads to the induction of autophagy and is also associated with the modulation of other proteins such as ATF3, RAD21, and the activation of caspase-3, ultimately resulting in apoptosis.

Caption: this compound signaling pathway in TNBC cells.

Experimental Protocols

Cell Culture of MDA-MB-231 Cells

This protocol describes the standard procedure for culturing the human breast adenocarcinoma cell line MDA-MB-231.

Materials:

-

MDA-MB-231 cells (ATCC® HTB-26™)

-

DMEM, high glucose (Gibco, #11965092)

-

Fetal Bovine Serum (FBS) (Gibco, #26140079)

-

Penicillin-Streptomycin (100X) (Gibco, #15140122)

-

0.25% Trypsin-EDTA (Gibco, #25200056)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, #10010023)

-

Cell culture flasks (e.g., T-75)

-

Cell culture dishes (e.g., 10 cm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.

Caption: Workflow for MDA-MB-231 cell culture.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Autophagy and Apoptosis Markers

This protocol is for the detection of key proteins involved in autophagy (LC3, p62, Beclin-1) and apoptosis (cleaved Caspase-3, PARP).

Materials:

-

Treated and untreated MDA-MB-231 cell lysates

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62, anti-Beclin-1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with this compound for 24 hours, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 2.0 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the in vitro characterization of this compound. By following these detailed methodologies, researchers can effectively investigate the ULK1-mediated autophagy and apoptosis induced by this compound in TNBC and other cancer models, thereby facilitating further drug development efforts.

References

Application Notes and Protocols for Inducing Autophagy in Cell Culture with LYN-1604

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYN-1604 is a potent and specific small molecule agonist of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3] Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, which is essential for cellular homeostasis, and its modulation is a promising therapeutic strategy for various diseases, including cancer. This compound activates the ULK1 complex, which is comprised of ULK1, ATG13, FIP200, and ATG101, thereby inducing ATG5-dependent autophagy.[4] These application notes provide a detailed guide for utilizing this compound to induce autophagy in cell culture for research purposes.

Mechanism of Action

This compound directly binds to and activates ULK1, the initiator kinase of the autophagy pathway.[4] Under basal conditions, ULK1 activity is suppressed by the mammalian target of rapamycin complex 1 (mTORC1). Upon mTORC1 inhibition (e.g., under starvation) or direct activation by agonists like this compound, ULK1 is activated and phosphorylates multiple downstream targets, including components of the ULK1 complex itself and other autophagy-related (Atg) proteins. This initiates the formation of the phagophore, a double-membraned structure that elongates to engulf cytoplasmic cargo, ultimately forming the autophagosome. The autophagosome then fuses with the lysosome to form an autolysosome, where the cargo is degraded.

Data Presentation

The following tables summarize the quantitative effects of this compound on key autophagy markers in MDA-MB-231 triple-negative breast cancer cells.

| Concentration (µM) | Incubation Time (hours) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Degradation (% of Control) | Beclin-1 Upregulation (Fold Change vs. Control) | Reference |

| 0.5 | 24 | Data not specified, but observed increase | Data not specified, but observed degradation | Data not specified, but observed upregulation | |

| 1.0 | 24 | Data not specified, but observed increase | Data not specified, but observed degradation | Data not specified, but observed upregulation | |

| 2.0 | 24 | Data not specified, but observed increase | Data not specified, but observed degradation | Data not specified, but observed upregulation |

| Parameter | Value | Reference |

| EC50 for ULK1 activation | 18.94 nM | |

| IC50 against MDA-MB-231 cells | 1.66 µM | |

| Binding Affinity (KD) to ULK1 | 291.4 nM |

Experimental Protocols

Protocol 1: General Procedure for Inducing Autophagy with this compound

This protocol provides a general guideline for treating cultured cells with this compound to induce autophagy. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

-

This compound (store as a stock solution in DMSO at -20°C)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell line of interest

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.

-

This compound Preparation: Prepare a working solution of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects. Include a vehicle control (DMSO alone) in your experimental setup.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control. A typical starting concentration range is 0.5 - 2.0 µM.

-

Incubation: Incubate the cells for the desired period. A common incubation time to observe significant autophagy induction is 24 hours.

-

Harvesting and Analysis: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol describes how to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.

Materials:

-

This compound treated and control cell lysates

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Protocol 3: Autophagy Flux Assay using Lysosomal Inhibitors

To ensure that the observed increase in LC3-II is due to increased autophagosome formation rather than a blockage in lysosomal degradation, an autophagy flux assay should be performed.

Materials:

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Complete cell culture medium

-

Cells of interest

Procedure:

-

Cell Treatment: Treat cells with this compound as described in Protocol 1. In a parallel set of wells, co-treat cells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the this compound incubation period. Include control groups with no treatment, lysosomal inhibitor alone, and this compound alone.

-

Harvesting and Analysis: Harvest the cells and perform Western blot analysis for LC3 as described in Protocol 2.

-

Analysis: A further increase in the LC3-II band intensity in the presence of the lysosomal inhibitor compared to this compound alone indicates a functional autophagy flux.

Protocol 4: mCherry-GFP-LC3 Fluorescence Microscopy

This protocol utilizes a tandem fluorescent-tagged LC3 reporter to visualize autophagosome formation and fusion with lysosomes.

Materials:

-

Cells stably expressing the mCherry-GFP-LC3 plasmid

-

This compound

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Plate the mCherry-GFP-LC3 expressing cells on coverslips or in imaging-compatible plates and treat with this compound as described in Protocol 1.

-

Imaging: After treatment, wash the cells with PBS and fix if necessary. Image the cells using a fluorescence microscope with appropriate filters for GFP (autophagosomes, yellow puncta due to co-localization) and mCherry (autolysosomes, red puncta).

-

Analysis: An increase in both yellow and red puncta upon this compound treatment indicates the induction of autophagy. An increase in the ratio of red to yellow puncta suggests efficient autophagic flux.

Mandatory Visualizations

Caption: this compound signaling pathway for autophagy induction.

Caption: Experimental workflow for studying this compound-induced autophagy.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

LYN-1604: Application Notes and Protocols for Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing LYN-1604 in apoptosis assays. This compound is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] Notably, this compound has been demonstrated to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC).[1]

Introduction

This compound is a small molecule agonist of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. Beyond its role in autophagy, activation of ULK1 by this compound has been shown to trigger apoptotic cell death in cancer cells. This dual activity makes this compound a compound of interest for cancer research and drug development. These application notes provide recommended concentrations and detailed protocols for studying this compound-induced apoptosis.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a reference for designing apoptosis experiments.

| Parameter | Value | Cell Line | Notes |

| EC50 (ULK1 activation) | 18.94 nM | N/A | Concentration required to achieve 50% of the maximal activation of ULK1 kinase activity. |

| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | Concentration at which 50% of MDA-MB-231 cells are inhibited. |

| Binding Affinity (KD) | 291.4 nM | N/A | Dissociation constant for the binding of this compound to wild-type ULK1. |

| Effective Concentration for Apoptosis Induction | 0.5 - 2.0 µM | MDA-MB-231 | Range of concentrations shown to induce apoptosis and increase cleaved caspase-3 levels. |

Signaling Pathway

This compound acts as a ULK1 agonist. Upon activation, ULK1 can initiate a signaling cascade that leads to both autophagy and apoptosis. The apoptotic pathway involves the cleavage of caspase-3, a key executioner caspase.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed protocols for common apoptosis assays to be used with this compound. The primary model cell line referenced is the human triple-negative breast cancer cell line, MDA-MB-231.

Cell Culture and Treatment

-

Cell Line: MDA-MB-231 (or other appropriate cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed MDA-MB-231 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5, 1.0, and 2.0 µM). A vehicle control (DMSO) should be included.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Binding Buffer (provided in the kit)

-

Flow cytometer

-

-

Protocol:

-

After treatment with this compound, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Caspase-3 Colorimetric Assay Kit

-

Cell Lysis Buffer (provided in the kit)

-

Caspase-3 substrate (DEVD-pNA)

-

Microplate reader

-

-

Protocol:

-

Following this compound treatment, lyse the cells using the provided Cell Lysis Buffer.

-

Centrifuge the cell lysates at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new microcentrifuge tube.

-

Determine the protein concentration of each lysate.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

-

Experimental Workflow Diagram